molecular formula C6H20O10Yb B099939 Ytterbium(3+);triacetate;tetrahydrate CAS No. 15280-58-7

Ytterbium(3+);triacetate;tetrahydrate

Cat. No.: B099939
CAS No.: 15280-58-7
M. Wt: 425.26 g/mol
InChI Key: QBNWQWZCQVJAAD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ytterbium(III) acetate tetrahydrate is primarily used as a catalyst in certain organic reactions . It is also used as a raw material for the synthesis of upconversion luminescent materials

Mode of Action

It is known that it can act as a catalyst in certain organic reactions . As a catalyst, it likely facilitates the reaction process without being consumed, thereby speeding up the reaction rate.

Biochemical Pathways

Its use in the synthesis of upconversion luminescent materials suggests it may play a role in energy transfer processes .

Result of Action

The primary result of Ytterbium(III) acetate tetrahydrate’s action is its ability to catalyze certain organic reactions . It is also used in the synthesis of upconversion luminescent materials, which have applications in areas such as bioimaging, solar cells, and photodynamic therapy .

Action Environment

Ytterbium(III) acetate tetrahydrate is soluble in water , which suggests that its action, efficacy, and stability could be influenced by the aqueous environment in which it is used. Other environmental factors that could potentially influence its action include temperature, pH, and the presence of other chemical species.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ytterbium(3+);triacetate;tetrahydrate can be synthesized by dissolving ytterbium oxide in acetic acid. The reaction typically involves heating ytterbium oxide in a 50% acetic acid solution until the oxide dissolves completely . The solution is then filtered to remove any insoluble impurities. The filtrate is heated in a water bath at around 75°C to evaporate most of the water, leading to the crystallization of ytterbium(III) acetate tetrahydrate .

Industrial Production Methods

Industrial production of ytterbium(III) acetate tetrahydrate follows a similar process but on a larger scale. The use of high-purity ytterbium oxide and controlled reaction conditions ensures the production of high-quality ytterbium(III) acetate tetrahydrate suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ytterbium(3+);triacetate;tetrahydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with ytterbium(III) acetate tetrahydrate include acids, bases, and other ligands that can replace the acetate groups. Typical conditions involve controlled temperatures and pH levels to facilitate the desired reactions .

Major Products Formed

The major products formed from reactions involving ytterbium(III) acetate tetrahydrate depend on the specific reagents and conditions used. For example, reacting it with strong acids can yield ytterbium salts of those acids, while substitution reactions can produce various ytterbium complexes .

Scientific Research Applications

Ytterbium(3+);triacetate;tetrahydrate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ytterbium(3+);triacetate;tetrahydrate is unique due to its ability to form hydrates and its solubility in water, which makes it versatile for various applications. Its use as a precursor for upconversion luminescent materials and as a catalyst in specific organic reactions highlights its distinct properties compared to other ytterbium compounds .

Properties

CAS No.

15280-58-7

Molecular Formula

C6H20O10Yb

Molecular Weight

425.26 g/mol

IUPAC Name

acetic acid;ytterbium;tetrahydrate

InChI

InChI=1S/3C2H4O2.4H2O.Yb/c3*1-2(3)4;;;;;/h3*1H3,(H,3,4);4*1H2;

InChI Key

QBNWQWZCQVJAAD-UHFFFAOYSA-N

SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.O.O.[Yb+3]

Canonical SMILES

CC(=O)O.CC(=O)O.CC(=O)O.O.O.O.O.[Yb]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ytterbium(3+);triacetate;tetrahydrate
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Ytterbium(3+);triacetate;tetrahydrate
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Ytterbium(3+);triacetate;tetrahydrate
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Reactant of Route 6
Ytterbium(3+);triacetate;tetrahydrate

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